N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
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Overview
Description
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is a complex organic compound belonging to the class of glycosphingolipids. These compounds are characterized by the presence of a saccharide moiety glycosidically attached to a sphingoid base . Glycosphingolipids play crucial roles in cellular processes, including cell-cell communication and signal transduction.
Preparation Methods
The synthesis of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The synthetic route typically starts with the preparation of the sphingoid base, followed by glycosylation with the appropriate saccharide moiety. The final step involves the formation of the amide bond with the fatty acid .
Chemical Reactions Analysis
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the octadec-8-en-2-yl chain can be reduced to form a saturated chain.
Scientific Research Applications
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide has several scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid synthesis and reactivity.
Biology: It plays a role in studying cell membrane structure and function, as glycosphingolipids are essential components of cell membranes.
Medicine: It is investigated for its potential therapeutic effects in treating diseases related to glycosphingolipid metabolism.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves its interaction with specific molecular targets and pathways. Glycosphingolipids are known to participate in cell signaling by interacting with receptors and enzymes on the cell surface. They can modulate signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is unique among glycosphingolipids due to its specific structure and functional groups. Similar compounds include:
Gangliosides: Glycosphingolipids with one or more sialic acid residues.
Cerebrosides: Glycosphingolipids with a single sugar residue.
Properties
CAS No. |
606125-07-9 |
---|---|
Molecular Formula |
C48H93NO10 |
Molecular Weight |
844.3 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI Key |
QZNIVVAKPLIDJX-BSLJDOEJSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
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